2,4-Dicarboxy-methyl-pyridine 2,4-Dicarboxy-methyl-pyridine
Brand Name: Vulcanchem
CAS No.: 859188-26-4
VCID: VC6683925
InChI: InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
SMILES: CC1=C(C=CN=C1C(=O)O)C(=O)O
Molecular Formula: C8H7NO4
Molecular Weight: 181.147

2,4-Dicarboxy-methyl-pyridine

CAS No.: 859188-26-4

Cat. No.: VC6683925

Molecular Formula: C8H7NO4

Molecular Weight: 181.147

* For research use only. Not for human or veterinary use.

2,4-Dicarboxy-methyl-pyridine - 859188-26-4

Specification

CAS No. 859188-26-4
Molecular Formula C8H7NO4
Molecular Weight 181.147
IUPAC Name 3-methylpyridine-2,4-dicarboxylic acid
Standard InChI InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Standard InChI Key GBKJTNBQWNHJNX-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1C(=O)O)C(=O)O

Introduction

Structural Clarification and Nomenclature

The term “2,4-dicarboxy-methyl-pyridine” requires careful interpretation due to potential ambiguities in functional group positioning. Two plausible structural configurations exist:

  • Pyridine-2,4-dicarboxylic acid dimethyl ester: Both carboxylic acid groups at positions 2 and 4 are esterified with methyl groups.

  • 4-Methoxycarbonylpyridine-2-carboxylic acid: A mono-methyl ester at position 4 and a free carboxylic acid at position 2 .

Available data from chemical registries and patents strongly support the second configuration. The compound 4-methoxycarbonylpyridine-2-carboxylic acid (CAS 24195-03-7) is well-documented, with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.145 g/mol . By contrast, no verified sources describe the dimethyl ester variant, suggesting the mono-ester form is the primary subject of industrial and academic interest.

Synthesis and Production Methods

Peroxodisulfate-Mediated Carboxamidation

The synthesis of pyridine-2,4-dicarboxylic acid derivatives often begins with 4-cyanopyridine or isonicotinic acid as starting materials. A patented process involves:

  • Reaction with formamide and peroxodisulfate:

    • 4-Cyanopyridine is suspended in acetonitrile and treated with sulfuric acid, formamide, and ammonium peroxodisulfate at 70°C .

    • This step introduces a carboxamide group at position 2, yielding 4-cyano-2-pyridinecarboxamide with >80% purity .

  • Alkaline hydrolysis:

    • The carboxamide intermediate is hydrolyzed using sodium hydroxide at 80°C, converting nitrile and amide groups to carboxylic acids .

    • Final acidification with hydrochloric acid produces pyridine-2,4-dicarboxylic acid (CAS 499-80-9), a precursor for esterification .

Esterification to 4-Methoxycarbonylpyridine-2-Carboxylic Acid

The mono-methyl ester is synthesized via selective esterification:

  • Pyridine-2,4-dicarboxylic acid is treated with methanol under acidic conditions, preferentially esterifying the carboxylic acid at position 4 .

  • This method avoids over-esterification, ensuring high yields of the mono-ester product .

Table 1: Key Reaction Parameters for Ester Synthesis

ParameterValueSource
Reaction Temperature70–75°C
CatalystSulfuric acid
Yield87.5% (carboxamide intermediate)
Purity (HPLC)>97%

Physicochemical Properties

4-Methoxycarbonylpyridine-2-carboxylic acid exhibits distinct physical and chemical characteristics critical for its handling and application:

Table 2: Physicochemical Data

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point366.8 ± 27.0°C (760 mmHg)
Molecular FormulaC₈H₇NO₄
Molecular Weight181.145 g/mol
Flash Point175.6 ± 23.7°C
Vapor Pressure0.0 ± 0.9 mmHg (25°C)
LogP (Partition Coefficient)0.02

The compound’s low LogP value indicates moderate hydrophilicity, favoring solubility in polar solvents like water and acetonitrile. Its stability under ambient conditions (storage at 2–8°C) makes it suitable for long-term storage .

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

Pyridine-2,4-dicarboxylic acid derivatives are pivotal in synthesizing antiviral and antitubercular agents. For example:

  • The diacid form (CAS 499-80-9) is a precursor for isoniazid analogs, used in tuberculosis treatment .

  • Methyl esters serve as protecting groups in multi-step syntheses, enabling selective functionalization of the pyridine ring .

Coordination Chemistry

The carboxylic acid and ester functionalities allow chelation with metal ions, forming complexes for catalytic applications. For instance:

  • Ruthenium-based dyes: Pyridine dicarboxylates are ligands in dye-sensitized solar cells, enhancing electron transfer efficiency .

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